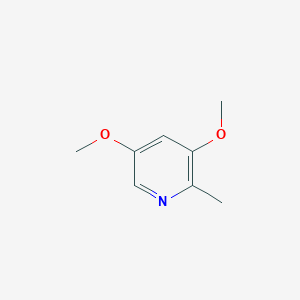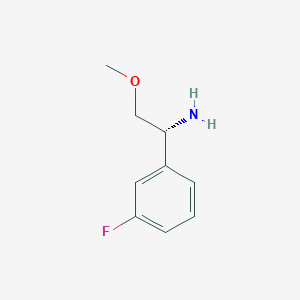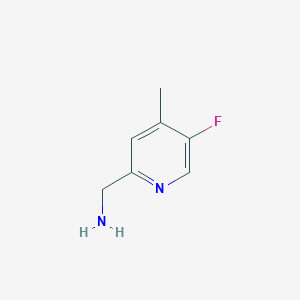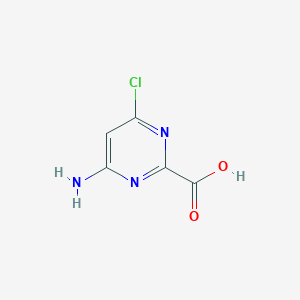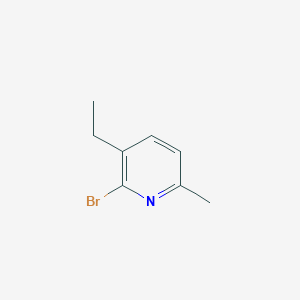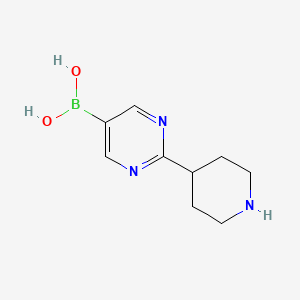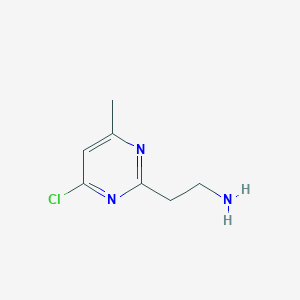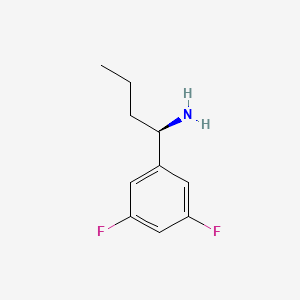![molecular formula C16H9ClN4S B12973167 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a pyrimidine ring, along with a phenylpyridine moiety, contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired thiazolo[4,5-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .
化学反応の分析
Types of Reactions
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include substituted thiazolo[4,5-d]pyrimidines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Medicinal Chemistry: It has shown promising activity as an anticancer agent, particularly as a topoisomerase I inhibitor, which can interfere with DNA replication in cancer cells.
Biological Research: The compound has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
作用機序
The mechanism of action of 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. As a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in microbial metabolism .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Pyrido[2,3-d]pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is unique due to the presence of the phenylpyridine moiety, which enhances its biological activity and selectivity towards specific molecular targets. This structural feature distinguishes it from other thiazolo[4,5-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .
特性
分子式 |
C16H9ClN4S |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
7-chloro-5-(6-phenylpyridin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H9ClN4S/c17-14-13-16(18-9-22-13)21-15(20-14)12-8-4-7-11(19-12)10-5-2-1-3-6-10/h1-9H |
InChIキー |
NKMMWBHFHQWDQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC4=C(C(=N3)Cl)SC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


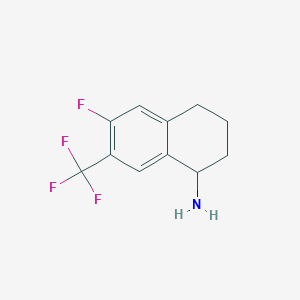
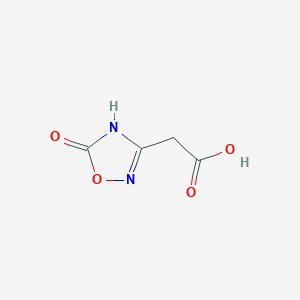

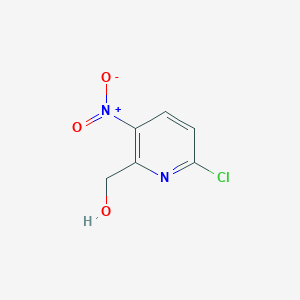
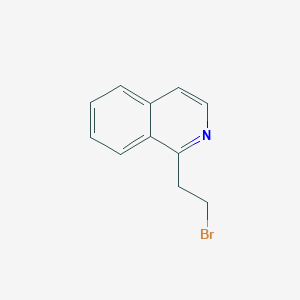
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
